![molecular formula C23H21N3O2S2 B2493218 [3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone CAS No. 496804-98-9](/img/structure/B2493218.png)
[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone
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Overview
Description
The compound of interest is part of a broader class of chemicals that have been studied for their unique chemical and physical properties. Research has focused on synthesizing these compounds and studying their structural and reactive characteristics, which could have implications for various applications in chemistry and pharmacology, excluding drug use and dosage information as per the requirements.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, including acylation, Grignard reactions, and demethylation processes. These methods are crucial for constructing the complex molecular architecture of the compound, emphasizing the importance of precise reaction conditions and the choice of reagents (Jones et al., 1979).
Molecular Structure Analysis
Spectroscopic techniques, such as UV, IR, NMR, and mass spectrometry, alongside X-ray diffraction (XRD) studies, are pivotal for elucidating the molecular structure. These methods confirm the compound's molecular framework and the presence of specific functional groups, providing insights into its three-dimensional conformation and electronic structure (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
The compound exhibits interesting reactivity patterns, including its participation in various chemical reactions that can modify its structure or functional groups. These reactions are essential for understanding the compound's chemical behavior and potential reactivity in different environments (Pimenova et al., 2003).
Scientific Research Applications
Heterocyclic Chemistry and Synthesis
The compound has been instrumental in the development of novel heterocyclic systems. Notably, it undergoes various chemical reactions to produce new heterocyclic structures, demonstrating its significance in the realm of synthetic chemistry. For instance, a study detailed the synthesis of new heterocyclic systems through reactions involving this compound, leading to products like 6-(4-methoxyphenyl)-2-methylpyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one, showcasing pyrrole-type reactivity (Deady & Devine, 2006).
Spectroscopic Properties and Molecular Interaction
The spectroscopic properties of derivatives of this compound have been thoroughly studied. Research indicates that these derivatives exhibit fascinating fluorescence properties in various solvents, influenced by their molecular structure and environmental factors. Quantum chemistry calculations have provided deep insights into their molecular interactions and stability, illustrating the complex interplay between molecular structure and spectroscopic behavior (Al-Ansari, 2016).
Anticancer Potential
Certain derivatives of this compound have shown promising anticancer activities. For example, a naphthyridine derivative demonstrated significant anticancer activity against human malignant melanoma cells, inducing cell death through mechanisms like necroptosis and apoptosis. This suggests its potential as a therapeutic agent for treating melanoma, highlighting the compound's importance in medicinal chemistry and oncology research (Kong et al., 2018).
These studies collectively underscore the multifaceted applications of 3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-ylmethanone in scientific research, ranging from synthetic chemistry to molecular spectroscopy and anticancer drug development.
Future Directions
properties
IUPAC Name |
(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-26-9-8-16-15(12-26)18(17-7-4-10-29-17)19-20(24)22(30-23(19)25-16)21(27)13-5-3-6-14(11-13)28-2/h3-7,10-11H,8-9,12,24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLAIMXJPKMGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC(=CC=C4)OC)N)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone |
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